molecular formula C18H23Cl2N3O2S B11632104 N,N-Dibutyl-2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamide

N,N-Dibutyl-2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamide

Cat. No.: B11632104
M. Wt: 416.4 g/mol
InChI Key: WVCCHOLYEZLICC-UHFFFAOYSA-N
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Description

N,N-Dibutyl-2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamide is a complex organic compound with a unique structure that includes a 1,3,4-oxadiazole ring and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dibutyl-2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamide typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzohydrazide with carbon disulfide and potassium hydroxide to form the intermediate 2,4-dichlorophenyl-1,3,4-oxadiazole-2-thiol. This intermediate is then reacted with N,N-dibutylchloroacetamide under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Dibutyl-2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Substituted dichlorophenyl derivatives.

Scientific Research Applications

N,N-Dibutyl-2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-Dibutyl-2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring and dichlorophenyl group play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dibutyl-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
  • N,N-Dibutyl-4-(2,5-dichlorophenylazo)-3,5-xylidine

Uniqueness

N,N-Dibutyl-2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamide is unique due to the presence of both the 1,3,4-oxadiazole ring and the dichlorophenyl group, which confer specific chemical and biological properties

Properties

Molecular Formula

C18H23Cl2N3O2S

Molecular Weight

416.4 g/mol

IUPAC Name

N,N-dibutyl-2-[[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C18H23Cl2N3O2S/c1-3-5-9-23(10-6-4-2)16(24)12-26-18-22-21-17(25-18)14-8-7-13(19)11-15(14)20/h7-8,11H,3-6,9-10,12H2,1-2H3

InChI Key

WVCCHOLYEZLICC-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=O)CSC1=NN=C(O1)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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